

N,N-Dimethylbenzamide chemical properties and structure

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Compound of Interest

Compound Name: *N,N*-Dimethylbenzamide

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An In-depth Technical Guide to **N,N-Dimethylbenzamide**: Chemical Properties and Structure

Introduction

N,N-Dimethylbenzamide is a substituted amide derivative of benzoic acid. It serves as a crucial intermediate and reagent in various organic syntheses, including the production of agrochemicals and pharmaceuticals.[1] Its utility also extends to its function as a hydrotropic agent, capable of solubilizing drugs with low aqueous solubility, and as a reagent for the deoxygenation of secondary alcohols.[2] This document provides a comprehensive overview of its chemical and physical properties, structural information, and relevant experimental methodologies for its synthesis and analysis.

Chemical Structure and Identification

N,N-Dimethylbenzamide consists of a benzene ring connected to a carbonyl group, with the carbonyl carbon also bonded to a dimethylamino group.[3] This structure is fundamental to its chemical reactivity and physical properties.

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} caption: Chemical structure of **N,N-Dimethylbenzamide**.

Table 1: Compound Identification

| Identifier | Value |
|-------------------|---|
| IUPAC Name | N,N-dimethylbenzamide [4] [5] |
| CAS Number | 611-74-5 [5] [6] |
| Molecular Formula | C ₉ H ₁₁ NO [1] [4] [6] |
| SMILES | <chem>CN(C)C(=O)C1=CC=CC=C1</chem> [3] [7] |
| InChI | InChI=1S/C9H11NO/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 [4] [5] |
| InChIKey | IMNDHOCGZLYMRO-UHFFFAOYSA-N [5] |

| EINECS | 210-279-2[\[6\]](#) |

Physicochemical Properties

N,N-Dimethylbenzamide is a white to off-white crystalline solid or a colorless to pale yellow liquid at room temperature.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#) It is stable under normal temperatures and pressures.[\[6\]](#)

Table 2: Physical and Chemical Properties

| Property | Value | Reference |
|------------------|--|---|
| Molecular Weight | 149.19 g/mol | [4] [6] |
| | 149.1897 g/mol | [5] [8] |
| Melting Point | 40 - 42 °C | [6] |
| | 43 - 45 °C (lit.) | [2] |
| Boiling Point | 256 °C | [6] |
| | 132 - 133 °C / 15 mmHg (lit.) | [2] |
| Density | 1.0253 g/cm ³ | [1] |
| Solubility | Slightly soluble in water. Highly soluble in organic solvents like ethanol, acetone, and chloroform. | [1] |

| Appearance | White to off-white crystals or colorless to pale yellow liquid. [\[2\]](#)[\[3\]](#)[\[6\]](#) |

Experimental Protocols

Synthesis Methodologies

Several methods for the synthesis of N,N-disubstituted benzamides have been documented. Below are representative protocols.

Protocol 1: Synthesis via a Non-Classical Mitsunobu Reaction[\[9\]](#) This method details the preparation of N,N-diethylbenzamides, and the principle can be adapted for **N,N-dimethylbenzamide** by substituting diethylamine with dimethylamine.

- Reaction Setup: Dissolve triphenylphosphine (1.20 eq), dimethylamine (1.20 eq), and the desired benzoic acid (1.00 eq) in toluene to create a 0.2 M solution at room temperature.
- Stirring: Allow the mixture to stir for 10 minutes.
- Addition of DIAD: Add diisopropylazodicarboxylate (DIAD) (1.20 eq) dropwise to the solution.

- Heating: Heat the reaction to reflux and maintain for 18 hours.
- Workup:
 - Dilute the cooled reaction mixture with ethyl acetate (EtOAc).
 - Wash the organic layer with 1 M NaOH solution and then with brine.
 - Combine the organic layers and dry over anhydrous Na₂SO₄.
- Purification:
 - Filter the solution and concentrate it in vacuo.
 - Purify the resulting residue by flash column chromatography using an appropriate solvent system (e.g., EtOAc/hexanes) to afford the desired **N,N-dimethylbenzamide**.[\[9\]](#)

Protocol 2: Copper-Catalyzed One-Pot Reaction[\[10\]](#) This procedure synthesizes N,N-dimethyl benzamides using N,N-dimethylformamide (DMF) as the amide source.

- Reaction Setup: In a 10 mL Schlenk tube, add benzyl cyanide (1 mmol), iodobenzene (1 mmol), DMF (2 mL), p-Toluenesulfonic acid (TsOH) (1 mmol), Cu₂O (0.2 mmol), and 1,10-phenanthroline (0.4 mmol).
- Reaction Conditions: Stir the mixture at 130 °C under an O₂ atmosphere for 12 hours.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Quench the reaction with water.
 - Extract the product with ethyl acetate.
- Purification:
 - Dry the organic layer over anhydrous MgSO₄.
 - Remove the solvent in vacuo.

- Purify the residue by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture as the eluent.[10]

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Analytical Methodology

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Analysis[11][12] This method is used for determining dimethylamine impurity in N,N-dimethylformamide by converting it to **N,N-dimethylbenzamide**.

- Derivatization: React the sample containing dimethylamine with benzoyl chloride at normal temperature to produce **N,N-dimethylbenzamide**. [11][12]
- GC-MS System:
 - Column: Rtx-5 amine (30 m × 0.32 mm × 1.50 μm). [11]
 - Carrier Gas: Helium, at a flow rate of 2 mL/min. [11]
 - Collision Gas: Argon. [11]
 - Diluent: Methanol. [11]
- Analysis: The retention time for **N,N-dimethylbenzamide** is approximately 8.5 minutes under these conditions. [11] The method can be validated for precision, linearity, and accuracy according to ICH Q2 (R2) and USP <1225> guidelines. [11][12]

Biological Activity and Applications

While specific signaling pathways for **N,N-Dimethylbenzamide** are not extensively documented, its core benzamide structure is present in numerous biologically active compounds. Benzamide derivatives are known to exhibit a wide range of activities, including potential antimicrobial and anticancer effects. [13] Some have been investigated as potential tyrosine kinase inhibitors. [14]

N,N-Dimethylbenzamide is also used as an active ingredient in some insect repellents, where it acts by creating a barrier on the skin that is unpleasant to insects.[3]

Safety and Handling

N,N-Dimethylbenzamide is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[4] It may also cause respiratory irritation.[4] It is incompatible with strong oxidizing agents.[3][6] Proper personal protective equipment should be used when handling this chemical. Store in a cool, dry place at ambient temperatures.[3][6]

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References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N,N-Dimethylbenzamide | 611-74-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzamide, N,N-dimethyl- [webbook.nist.gov]
- 6. N,N-Dimethylbenzamide(611-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Benzamide, N,N-dimethyl- [webbook.nist.gov]
- 9. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]
- 14. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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